2-(Trimethylsiloxy)-1,3-butadiene
Overview
Description
The compound “2-(Trimethylsiloxy)-1,3-butadiene” likely contains a butadiene backbone with a trimethylsiloxy group attached. The trimethylsiloxy group consists of a silicon atom bonded to three methyl groups and an oxygen atom1. This group is often used in organic chemistry due to its chemical inertness and large molecular volume1.
Synthesis Analysis
While specific synthesis methods for “2-(Trimethylsiloxy)-1,3-butadiene” are not available, trimethylsilyl groups are often introduced to molecules using trimethylsilylating agents such as trimethylsilyl chloride1.
Molecular Structure Analysis
The trimethylsiloxy group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule1. The butadiene backbone likely consists of a four-carbon chain with two double bonds.
Chemical Reactions Analysis
Trimethylsilyl groups are often used in organic chemistry due to their chemical inertness1. However, they can react with certain compounds under specific conditions2.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Trimethylsiloxy)-1,3-butadiene” are not available in the literature. However, compounds with trimethylsilyl groups are often more volatile, making them more amenable to analysis by gas chromatography or mass spectrometry1.Scientific Research Applications
- Summary of the Application: Trimethylsiloxy groups have been used in the modification of polyurethane acrylates for application in textile treatment . The modified polyurethane acrylates, known as silicone modified polyurethane acrylate (SPUA) prepolymers, were prepared from various compounds including multi-hydroxyalkyl silicone (MI-III) with tris (trimethylsiloxy)silyl propyl side groups .
- Methods of Application: The structures of the SPUA prepolymers were confirmed by 1H NMR, 13C NMR, and Fourier transformed infrared (FTIR) analysis, and SPUA films were obtained by UV curing . The properties of the films were investigated by various methods including attenuated total reflection (ATR)-FTIR, scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDS), water contact angle (WCA), thermogravimetric analysis (TGA), differential scanning calorimeter (DSC), water and hexane resistance, and tensile testing .
- Results or Outcomes: The results showed that the structures and dosages of MI-III could influence the polymerization properties, surface properties, water and n-hexane resistance, and thermal and tensile properties of SPUA . For instance, the surface aggregation of tris (trimethylsiloxy)silyl propyl groups (even 2.5 wt%) could endow SPUA films with less microphase separation, good hydrophobicity, lipophilicity, thermal stability, and mechanical properties .
Safety And Hazards
While specific safety and hazard information for “2-(Trimethylsiloxy)-1,3-butadiene” is not available, it’s important to handle all chemicals with care and take appropriate safety measures, such as avoiding eye and skin contact and not breathing in vapors3.
Future Directions
The future directions for research on “2-(Trimethylsiloxy)-1,3-butadiene” are not clear due to the lack of specific information. However, trimethylsilyl groups are widely used in organic chemistry, and their applications continue to be explored4.
Please note that this information is based on similar compounds and functional groups, and may not accurately represent “2-(Trimethylsiloxy)-1,3-butadiene”. For accurate information, specific studies on this compound are needed.
properties
IUPAC Name |
buta-1,3-dien-2-yloxy(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h6H,1-2H2,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAPBVRQZQYKMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339225 | |
Record name | 2-(trimethylsiloxy)-1,3-butadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsiloxy)-1,3-butadiene | |
CAS RN |
38053-91-7 | |
Record name | 2-(Trimethylsilyloxy)-1,3-butadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38053-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(trimethylsiloxy)-1,3-butadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silane, trimethyl[(1-methylene-2-propen-1-yl)oxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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